molecular formula C13H9ClF3NO3S B15091556 3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide

3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B15091556
M. Wt: 351.73 g/mol
InChI Key: WNGRKHUKJSKSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide is a chemical compound with a complex structure that includes a biphenyl core substituted with a chloro group, a trifluoromethoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The trifluoromethoxylation step can be challenging due to the volatility and reactivity of trifluoromethoxy reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds .

Scientific Research Applications

3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonamide group in 3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H9ClF3NO3S

Molecular Weight

351.73 g/mol

IUPAC Name

2-chloro-4-[3-(trifluoromethoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9ClF3NO3S/c14-11-7-9(4-5-12(11)22(18,19)20)8-2-1-3-10(6-8)21-13(15,16)17/h1-7H,(H2,18,19,20)

InChI Key

WNGRKHUKJSKSBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.